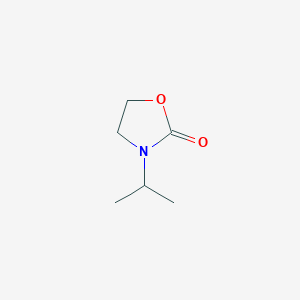

3-Isopropyl-1,3-oxazolidin-2-one

Description

Chemical Structure and Nomenclature of 3-Isopropyl-1,3-oxazolidin-2-one

The formal nomenclature for this compound according to IUPAC is 3-propan-2-yl-1,3-oxazolidin-2-one. nih.gov Its chemical structure consists of the foundational 1,3-oxazolidin-2-one ring with an isopropyl substituent bonded to the nitrogen atom. The molecule is achiral as it lacks a stereocenter. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₂ | nih.govnih.gov |

| Molecular Weight | 129.16 g/mol | nih.govnih.gov |

| CAS Number | 40482-44-8 | nih.gov |

| IUPAC Name | 3-propan-2-yl-1,3-oxazolidin-2-one | nih.gov |

| Synonyms | 3-Isopropyloxazolidin-2-one, 3-(1-Methylethyl)-2-oxazolidinone | nih.govnih.gov |

| InChI Key | GOEGYHBXKPIDJE-UHFFFAOYSA-N | nih.gov |

Historical Context and Significance of 1,3-Oxazolidin-2-ones in Organic Synthesis

The parent 2-oxazolidinone (B127357) ring system was first reported in 1888. wikipedia.org However, the profound significance of this scaffold in organic synthesis, particularly in the realm of asymmetric synthesis, was established much later. In the early 1980s, David A. Evans popularized a set of chiral oxazolidinone derivatives that have since become indispensable tools for chemists. wikipedia.orgrsc.org These compounds, often referred to as "Evans' auxiliaries," are a class of chiral auxiliaries temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.orgrsc.org

The power of these auxiliaries lies in their ability to induce high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. wikipedia.orgrsc.org They are typically prepared from readily available and optically pure natural amino acids. rsc.org The substituents on the chiral oxazolidinone ring, for instance at the 4- and 5-positions, create a sterically defined environment that directs the approach of incoming reagents to one face of a reactive intermediate, such as an enolate. wikipedia.org This control allows for the synthesis of a desired stereoisomer with high purity. Consequently, the use of chiral oxazolidinones is a favored strategy in the initial stages of drug discovery and development for producing enantiomerically pure compounds. rsc.orgresearchgate.net

Overview of Research Areas for this compound and Related Oxazolidinone Derivatives

Research involving the oxazolidinone scaffold is extensive, with applications centered on its utility in asymmetric synthesis and its presence as a core pharmacophore in medicinal chemistry.

Asymmetric Synthesis: The most prominent application of chiral oxazolidinone derivatives, such as the chiral analogues of this compound (e.g., (S)-4-isopropyl-1,3-oxazolidin-2-one), is as chiral auxiliaries. rsc.orgresearchgate.net Their effectiveness has been demonstrated in a wide array of stereoselective transformations:

Alkylation Reactions: The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a robust and widely used method for constructing stereocenters. This strategy has been a key step in the total synthesis of numerous complex and biologically active natural products. rsc.orgrsc.orgresearchgate.net

Aldol (B89426) Reactions: Evans' auxiliaries are exceptionally effective in controlling the stereochemistry of aldol reactions, enabling the simultaneous and predictable formation of two new contiguous stereocenters. wikipedia.orgresearchgate.net

Other Asymmetric Reactions: Their application extends to Diels-Alder reactions, conjugate additions (including Michael additions), and cyclopropanations, showcasing their versatility in controlling stereochemistry. wikipedia.orgresearchgate.netacs.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be cleaved and recovered for reuse. wikipedia.org

Medicinal Chemistry and Pharmaceuticals: The 1,3-oxazolidin-2-one nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a variety of therapeutic agents. researchgate.netnih.gov

Antibacterial Agents: This class gained significant attention with the development of Linezolid, the first clinically approved oxazolidinone antibiotic. wikipedia.orgresearchgate.net These antibiotics function by inhibiting the initiation of bacterial protein synthesis, a different mechanism from many other antibiotics. researchgate.netnih.gov This makes them effective against serious Gram-positive bacterial infections, including those caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Research continues in this area with the development of other derivatives like Tedizolid and Delpazolid. researchgate.netnih.gov

Other Therapeutic Areas: Beyond antibiotics, the oxazolidinone ring is a structural component in drugs for other conditions, such as the anticoagulant Rivaroxaban and the antidepressant Toloxatone. researchgate.net

The broad utility of the oxazolidinone scaffold, from controlling complex stereochemical transformations in total synthesis to forming the core of life-saving medicines, underscores its enduring importance in chemical and pharmaceutical research.

Table of Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(2)7-3-4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEGYHBXKPIDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285107 | |

| Record name | 3-isopropyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40482-44-8 | |

| Record name | NSC40499 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-isopropyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Isopropyl 1,3 Oxazolidin 2 One and N Substituted Oxazolidinones

Direct Synthesis Approaches for 3-Isopropyl-1,3-oxazolidin-2-one

The most straightforward methods for preparing this compound involve the formation of the heterocyclic ring from acyclic precursors that already contain the N-isopropyl group.

A prevalent and classical strategy for synthesizing oxazolidin-2-ones is the cyclization of β-amino alcohols with a carbonylating agent. thieme-connect.commdpi.com For the specific synthesis of this compound, the required precursor is 2-(isopropylamino)ethan-1-ol. This amino alcohol is reacted with a C1 electrophile that forms the C2-carbonyl group of the ring.

Common carbonylating agents include the highly reactive and toxic phosgene (B1210022) (COCl₂), as well as safer alternatives like dialkyl carbonates (e.g., dimethyl carbonate or diethyl carbonate), and chlorosulfonyl isocyanate (CSI). thieme-connect.comresearchgate.netnih.gov The reaction with phosgene or its equivalents typically proceeds under basic conditions to neutralize the generated acid. When using dialkyl carbonates, the reaction is often driven by heat, sometimes with a catalyst, to facilitate the cyclization and release of alcohol as a byproduct. researchgate.net

| Carbonylating Agent | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Phosgene (COCl₂) | Inert solvent (e.g., Toluene), Base (e.g., Triethylamine) | High reactivity, but highly toxic. | mdpi.com |

| Diethyl Carbonate | Heat, often with a base or catalyst. | Safer alternative to phosgene, produces ethanol (B145695) as a byproduct. | organic-chemistry.org |

| Chlorosulfonyl Isocyanate (CSI) | Inert solvent (e.g., Dichloromethane), low temperature to room temperature. | Highly reactive, allows for mild reaction conditions. | thieme-connect.com |

| Urea | Microwave irradiation, paste medium with nitromethane (B149229) catalyst. | Utilizes a common, solid reagent under solvent-minimized conditions. | researchgate.net |

Synthesis of N-Substituted Oxazolidinones (Including this compound Derivatives)

Broader strategies exist for creating the N-substituted oxazolidinone ring system, which are applicable to the synthesis of this compound and its derivatives.

While the direct condensation of amino alcohols with simple aldehydes or ketones typically yields oxazolidines (lacking the C2-carbonyl), variations of this approach can lead to oxazolidin-2-ones. A notable method is the one-pot reaction of epoxides with isocyanates. thieme-connect.com In this approach, the isocyanate acts as both the nitrogen source and the carbonyl source. The reaction involves the nucleophilic attack of the isocyanate on the epoxide, followed by an intramolecular cyclization to form the oxazolidin-2-one ring.

A related one-pot synthesis uses chlorosulfonyl isocyanate (CSI) and an epoxide. nih.gov This reaction can be performed under mild, metal-free conditions and often produces the desired oxazolidinone in good yield, alongside a five-membered cyclic carbonate as a co-product. The reaction is typically run in a solvent like dichloromethane (B109758) at room temperature. nih.gov

| Epoxide Substrate | Solvent | Yield of Oxazolidinone (%) |

|---|---|---|

| Styrene oxide | Dichloromethane | 48 |

| Cyclohexene oxide | Dichloromethane | 45 |

| trans-Stilbene oxide | Dichloromethane | 45 |

| cis-Stilbene oxide | Dichloromethane | 40 |

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like N-substituted oxazolidinones in a single step from three or more starting materials. A facile, catalyst-free MCR has been developed for the synthesis of N-substituted oxazolidinones from a primary amine, dibromoethane (DBE), and cesium carbonate or cesium hydrogencarbonate. acs.org In this process, the primary amine (such as isopropylamine) serves as the eventual N-substituent, DBE provides the two-carbon backbone of the ring, and the cesium salt acts as both the base and the C1 source for the carbonyl group. acs.org This method is noted for its operational simplicity and consistently high yields. acs.org

The proposed mechanism involves an initial nucleophilic substitution between the primary amine and DBE, followed by the formation of a carbamate (B1207046) intermediate and subsequent cyclization to yield the final N-substituted oxazolidinone. acs.org

| Primary Amine | Conditions | Yield (%) |

|---|---|---|

| Benzylamine | Cs₂CO₃, DMSO, 25 °C, 5 h | 95 |

| Cyclohexylamine | Cs₂CO₃, DMSO, 25 °C, 5 h | 96 |

| n-Butylamine | CsHCO₃, DMSO, 50 °C, 16 h | 80 |

Other three-component strategies have also been developed, such as a phosphine-catalyzed reaction between amines, carbon dioxide (at ambient pressure), and chloroalkanes, providing an environmentally benign route to these structures. researchgate.net

Catalysis provides powerful tools for the synthesis of oxazolidinones, with enzymatic methods emerging as a green and highly selective alternative.

Biocatalytic methods for synthesizing oxazolidinones are gaining attention due to their high selectivity and mild reaction conditions. Lipases, in particular, have been successfully employed. One study details the immobilized enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one, a close analog of the target compound, using a 2-aminoalcohol and dimethyl carbonate. mpg.de This demonstrates the feasibility of using enzymes to catalyze the cyclization step.

Another powerful enzymatic strategy is the lipase-catalyzed kinetic resolution of racemic oxazolidinone derivatives. In this approach, a lipase (B570770) selectively acylates one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure oxazolidinone. A two-step, one-pot cascade acylation using a lipase catalyst can produce a range of enantioenriched oxazolidinone derivatives in good yields and with excellent enantiopurity.

| Method | Enzyme | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Direct Synthesis | Immobilized Lipase | 2-Aminoalcohol, Dimethyl Carbonate | Synthesis of 3-ethyl-1,3-oxazolidin-2-one. | mpg.de |

| Kinetic Resolution | Lipase | Racemic oxazolidinone derivatives, Acylating agent | Separation of enantiomers, yielding enantiopure products. |

Catalytic Approaches

Metal-Catalyzed Syntheses (e.g., Magnesium Phosphate, Copper, Rhodium, Nickel, Tin, Ruthenium)

The use of metal catalysts is a cornerstone in the synthesis of oxazolidinones, offering diverse pathways through C-N and C-O bond formations. Various metals have been employed to catalyze the cycloaddition of epoxides with isocyanates, the carbonylation of amino alcohols, and the amination of C-H bonds, among other transformations.

Magnesium: Magnesium complexes have emerged as effective catalysts, sometimes mimicking the reactivity of more expensive lanthanide metals. researchgate.netresearchgate.net For instance, a novel magnesium amide compound supported by a bulky and flexible PNP framework has been shown to catalyze the synthesis of oxazolidinone derivatives through a tandem reaction involving hydroalkoxylation and cyclohydroamination of an isocyanate using propargyl alcohol. researchgate.net Additionally, Lewis acids such as magnesium bromide (MgBr₂) and magnesium chloride have been utilized to catalyze the stereoselective addition of trimethylsilyl (B98337) cyanide to chiral α-dibenzylamino aldehydes, a key step in a multi-step synthesis of enantiopure 5-substituted 1,3-oxazolidin-2-ones. researchgate.net

Copper: Copper catalysis is widely used for synthesizing N-substituted oxazolidinones. Efficient protocols have been developed for the N-arylation of oxazolidinones with aryl halides (iodides and bromides) using catalysts like copper(I) iodide (CuI) in the presence of ligands such as 1,2-diaminocyclohexane. researchgate.net This method, an extension of the Goldberg reaction, is crucial for producing pharmaceutically relevant compounds. researchgate.net Furthermore, copper(I) bromide (CuBr) in combination with an ionic liquid has been used in a three-component reaction of propargylic alcohols, 2-aminoethanols, and carbon dioxide (CO₂) to produce 2-oxazolidinones with very high turnover numbers, highlighting its efficiency and sustainability. mdpi.comscilit.com Other copper-catalyzed methods include the one-pot synthesis of N-aryl oxazolidinones from amino alcohol carbamates and aryl iodides. nih.gov

Rhodium: Rhodium catalysts have enabled unique and highly selective transformations. For example, rhodium(II) carboxylate catalysts facilitate the intramolecular C–H amination of N-mesyloxycarbamates to produce a wide range of oxazolidinones in excellent yields under green conditions. rsc.org This method is effective for creating electron-rich, electron-deficient, aromatic, and heteroaromatic oxazolidinones. rsc.org Another innovative approach involves a Rh(I)-catalyzed asymmetric ring-opening of oxabicyclic alkenes with sodium cyanate (B1221674) as a novel nucleophile, which then undergoes intramolecular cyclization to form chiral oxazolidinone scaffolds with high enantioselectivity. nih.gov

Nickel: Nickel catalysis has been applied to the cycloaddition of aziridines with isocyanates, which smoothly yields iminooxazolidine derivatives. These intermediates can then isomerize to the corresponding imidazolidinone derivatives upon longer reaction times. nih.gov Nickel(0) catalysts, particularly with ligands like XANTPHOS, have also been optimized for the synthesis of related quinazolinediones from isatoic anhydrides and isocyanates. americanelements.com

Tin: Tin alkoxides have been shown to catalyze the reaction of α-hydroxy ketones with isocyanates to form 4-hydroxy-2-oxazolidinones. researchgate.net This reaction proceeds under mild conditions and is highly atom-economical. The mechanism involves the generation of tin enolates from the α-hydroxy ketones, which act as the active catalytic species. researchgate.net

Ruthenium: Ruthenium catalysts are effective for the asymmetric synthesis of oxazolidinones. An efficient method for producing optically active 4-substituted 2-oxazolidinones involves the ruthenium(II)–N-heterocyclic carbene (NHC)-catalyzed asymmetric hydrogenation of 2-oxazolones, achieving excellent enantioselectivities (up to 96% ee) and yields. rsc.orgrsc.org This protocol has been successfully scaled up and applied to the formal synthesis of natural products like (−)-aurantioclavine. rsc.org Ruthenium porphyrin complexes also efficiently promote the cycloaddition of CO₂ to N-substituted-2-arylaziridines, yielding 5-aryl substituted oxazolidin-2-ones with high regioselectivity. researchgate.net

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Magnesium Amide | Tandem Hydroalkoxylation/Cyclohydroamination | Propargyl alcohol, Isocyanate | Mimics lanthanide catalysts; forms biologically significant derivatives. | researchgate.net |

| Copper(I) Bromide/Ionic Liquid | Three-component reaction | Propargylic alcohols, 2-Aminoethanols, CO₂ | High turnover number (2960); recyclable catalyst system. | mdpi.comscilit.com |

| Rhodium(II) Carboxylate | Intramolecular C–H Amination | N-Mesyloxycarbamates | Green conditions; forms biodegradable by-products; high yields. | rsc.org |

| Nickel(0) Complex | Cycloaddition | Aziridines, Isocyanates | Forms iminooxazolidine derivatives. | nih.gov |

| Tin Alkoxide | Addition/Cyclization | α-Hydroxy ketones, Isocyanates | Highly atom-economical; proceeds under mild conditions. | researchgate.net |

| Ruthenium(II)-NHC | Asymmetric Hydrogenation | 2-Oxazolones | Excellent enantioselectivities (up to 96% ee) and yields (up to 99%). | rsc.orgrsc.org |

Organocatalytic Syntheses

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing oxazolidinones, often providing high levels of stereocontrol and avoiding issues of metal toxicity.

A prominent example is the use of N-heterocyclic carbenes (NHCs) as catalysts. NHCs have been employed in the N-acylation of oxazolidinones with aldehydes, using air as a benign oxidant. chemistryviews.org This method avoids the need for highly reactive and often harsh acylating agents like acid chlorides. chemistryviews.org Another organocatalytic approach involves a binary system of an organocatalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the three-component reaction between CO₂, aryl amines, and epoxides to synthesize 3-aryl-2-oxazolidinones under mild conditions. researchgate.net

The amino acid L-proline has been utilized as an organocatalyst in a three-component Mannich reaction involving an aniline (B41778) derivative, formaldehyde, and α-hydroxyacetone, followed by cyclization to form the oxazolidinone core. nih.gov This method is particularly notable for its use of inexpensive and readily available reagents.

For continuous manufacturing processes, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has served as a highly stable and recyclable catalyst for converting epoxy amines into 2-oxazolidinones using CO₂. rsc.orgbohrium.com This approach is advantageous for its use of CO₂ as a C1 source and its suitability for flow chemistry, enabling the synthesis of a library of compounds, including the drug Toloxatone, over extended periods without significant loss of catalytic activity. rsc.org

| Organocatalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | N-Acylation | Oxazolidinones, Aldehydes | Uses air as the oxidant; mild, metal-free conditions. | chemistryviews.org |

| L-Proline | Three-component Mannich Reaction/Cyclization | Aniline, Formaldehyde, α-Hydroxyacetone | Uses inexpensive, readily available reagents; can be enhanced by microwave irradiation. | nih.gov |

| Polystyrene-supported TBD | Cycloaddition | Epoxy amines, CO₂ | Halide-free, recyclable catalyst suitable for continuous flow synthesis. | rsc.orgbohrium.com |

| DBU/Organocatalyst | Three-component reaction | Epoxides, Aryl amines, CO₂ | Binary catalytic system; operates under mild conditions. | researchgate.net |

Green Chemistry Principles in Oxazolidinone Synthesis

The synthesis of oxazolidinones has increasingly incorporated principles of green chemistry to enhance sustainability, reduce waste, and improve safety. Key strategies include the use of benign solvents, renewable feedstocks, and atom-economic reactions.

A significant advancement is the utilization of carbon dioxide (CO₂), an abundant and non-toxic C1 source, in place of hazardous reagents like phosgene. scilit.com Catalytic systems, such as CuBr in an ionic liquid, have been developed to efficiently fix CO₂ in three-component reactions to produce oxazolidinones under atmospheric pressure. mdpi.comscilit.com Organocatalytic methods using supported catalysts have also successfully employed CO₂ in continuous flow systems. rsc.org

The replacement of volatile organic compounds (VOCs) with greener solvents is another critical aspect. Deep eutectic solvents (DESs), which are biodegradable, non-toxic, and often recyclable, have been used as both the reaction medium and catalyst. researchgate.netrsc.org For example, a ternary DES comprising choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate facilitates the efficient three-component synthesis of 3,5-disubstituted oxazolidinones. researchgate.net Similarly, ionic liquids have been shown to enhance catalytic activity and allow for catalyst recycling. mdpi.comscilit.com

Atom economy is a central principle, and reactions that maximize the incorporation of starting materials into the final product are preferred. The tin alkoxide-catalyzed synthesis of 4-hydroxy-2-oxazolidinones from α-hydroxy ketones and isocyanates is noted for being highly atom-economical. researchgate.net Protocols with high atom economy (AE = 100%) and low E-factors have been developed, such as the synthesis from epoxides and isocyanates using a DES, which minimizes waste generation. rsc.org

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has become a valuable tool in synthetic organic chemistry for its ability to dramatically reduce reaction times, increase yields, and sometimes improve product purity compared to conventional heating methods.

The synthesis of classic chiral auxiliaries, such as 4-substituted oxazolidin-2-ones, has been significantly improved using microwave assistance. nih.govresearchgate.net For example, the cyclization of amino alcohols with diethyl carbonate to form oxazolidinones can be completed in as little as 20 minutes at 125 °C under microwave irradiation, a substantial improvement over methods requiring long reaction times. nih.gov This rapid and efficient synthesis provides access to important scaffolds for asymmetric synthesis with improved yields. nih.govresearchgate.net

Microwave heating has also been successfully applied to organocatalytic reactions. An L-proline-mediated three-component Mannich reaction for synthesizing novel oxazolidinone analogues was found to be significantly more efficient under microwave irradiation than with conventional heating. nih.gov The microwave-assisted approach offers a concise and cost-effective route to these valuable derivatives using less harsh reagents in a shorter timeframe. nih.gov The heterocyclization of vicinal amino alcohols with various aldehydes and ketones to form 2-substituted-1,3-oxazolidines has also been accelerated, with reaction times dropping from 4-12 hours to just 10-15 minutes under microwave irradiation, while still achieving high yields (80-85%). qmu.edu.kz

| Reaction | Conventional Method | Microwave-Assisted Method | Key Improvement | Reference |

|---|---|---|---|---|

| Cyclization of amino alcohols with diethyl carbonate | Long reaction times | 20 minutes at 125 °C | Remarkable reduction in reaction time, improved yields. | nih.govresearchgate.net |

| Heterocyclization of diethanolamine (B148213) with aldehydes | 4-12 hours | 10-15 minutes | Drastic reduction in reaction time with high yields. | qmu.edu.kz |

| L-proline-mediated Mannich reaction | Lower conversions, more side products | Higher conversions, shorter time | Increased efficiency and reduced by-product formation. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Isopropyl 1,3 Oxazolidin 2 One and Its Analogs

Transformations Involving the Oxazolidinone Ring System

The oxazolidinone ring is a versatile heterocyclic system that can be chemically modified in several ways. One common transformation is the stereocontrolled ring-opening of oxazolidinone-fused aziridines. This process, typically catalyzed by acid, allows for the synthesis of 2-amino ethers with high diastereoselectivity when primary and secondary alcohols are used as nucleophiles. nih.gov However, the use of tertiary alcohols can lead to elimination or epimerization, depending on the substitution pattern of the aziridine. nih.gov

Another important transformation is the conversion of the oxazolidinone ring into other heterocyclic structures. For instance, treatment of N-acyl oxazolidinones with azide (B81097) reagents can lead to the formation of acyl azides, which upon thermal decomposition, can rearrange to form other nitrogen-containing heterocycles. nih.gov The efficiency of this azidation/Curtius rearrangement sequence is influenced by the nature of the acyl group and the azide reagent employed. nih.gov

Furthermore, the oxazolidinone ring can be involved in more complex transformations such as intramolecular Heck reactions. In one example, an iodide derived from (R)-3-isopropyl-1,3-oxazolidin-2-one was coupled with an isoxazolidinone fragment to construct a key intermediate in the synthesis of the non-proteinogenic amino acid Adda. acs.org The success of this reaction was found to be dependent on the reaction temperature and the presence of a base. acs.org

Mechanistic Pathways of Key Reactions

The diverse reactivity of 3-isopropyl-1,3-oxazolidin-2-one and its analogs is governed by a variety of mechanistic pathways. These include radical-triggered processes, cycloaddition reactions, and domino or cascade reactions, each offering unique opportunities for the construction of complex molecular architectures.

Radical-Triggered Processes

Radical reactions involving oxazolidinones have been explored as a method for synthesizing unnatural α-amino acids. mdpi.com The strategy involves the generation of an exocyclic double bond on the oxazolidinone ring, which can then undergo inter- or intramolecular radical attack. mdpi.com This is typically achieved by synthesizing heterocyclic precursors from L-amino acids and pivalaldehyde, followed by reaction with an acid chloride to form the oxazolidin-5-one ring. mdpi.com Subsequent treatment with a radical initiator is intended to generate the desired radical species for further reaction. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| L-amino acid | Pivalaldehyde | Schiff-base anion | Condensation | mdpi.com |

| Schiff-base anion | Acid chloride | Oxazolidin-5-one | Acylation/Cyclization | mdpi.com |

| Oxazolidin-5-one | Radical initiator | Radical species | Radical initiation | mdpi.com |

Cycloaddition Reactions (e.g., with Isocyanates, Aziridines, Epoxides)

Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings. nih.govnih.gov Oxazolidinone derivatives can participate in various cycloaddition reactions, acting as either the 1,3-dipole or the dipolarophile.

With Isocyanates: Aza-oxyallyl cations, which can be generated from α-haloamides, undergo [3+2] cycloaddition reactions with isocyanates. researchgate.net This reaction can lead to the formation of five-membered spirocyclic products, which may then undergo intramolecular ring-opening and expansion to yield seven-membered diazepinones. researchgate.net The reaction pathway can be controlled by modulating the reaction time. researchgate.net Oxygen-substituted isocyanates (O-isocyanates) have also been studied as uncharged 1,3-dipole equivalents in [3+2] cycloadditions with alkenes, providing access to a novel class of aza-oxonium ylide heterocycles. nih.gov

With Aziridines: Azomethine ylides, generated from the thermal ring-opening of aziridines, readily undergo 1,3-dipolar cycloaddition reactions with carbonyl compounds to form oxazolidines. nih.gov For instance, the thermolysis of 1,1a-dihydro-1,2-diarylazirino[1,2-a]quinoxalines generates azomethine ylides that react with aldehydes to yield oxazolo[3,2-a]quinoxaline derivatives. nih.gov Furthermore, the reaction of 1-cyclohexyl- and 1-methyl-2-aroyl-3-phenylaziridines with 1,2,3-triphenylcyclopropene (B100754) results in the formation of 3-azabicyclo[3.1.0]hexanes. rsc.org

With Epoxides: The cycloaddition of carbon dioxide with epoxides is an environmentally friendly route to synthesize cyclic carbonates. researchgate.net This reaction can be catalyzed by various systems, including aminopyridinium ionic liquids which act as bifunctional organocatalysts. researchgate.net Additionally, Lewis acid-catalyzed formal [3+2] cycloaddition reactions between electron-rich aryl epoxides and alkenes can produce tetrasubstituted tetrahydrofurans. nih.gov The reaction between epoxides and compounds containing a carbon-nitrogen double bond can also proceed via a 1,3-dipolar cycloaddition mechanism. nih.gov

| Dipole/Equivalent | Dipolarophile | Product | Catalyst/Conditions | Ref. |

| Aza-oxyallyl cation | Isocyanate | Spirocyclic product/Diazepinone | - | researchgate.net |

| O-isocyanate | Alkene | Aza-oxonium ylide | - | nih.gov |

| Azomethine ylide (from Aziridine) | Aldehyde | Oxazolidine | Thermal | nih.gov |

| Epoxide | Carbon Dioxide | Cyclic Carbonate | Aminopyridinium ionic liquid | researchgate.net |

| Epoxide | Alkene | Tetrahydrofuran | Lewis Acid | nih.gov |

Domino and Cascade Reactions

Domino or cascade reactions are highly efficient processes that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgbeilstein-journals.org These reactions are characterized by high atom economy and a reduction in waste and labor. wikipedia.org

Domino reactions have also been utilized in the synthesis of various thiazole (B1198619) derivatives, which are structurally related to oxazolidinones. nih.gov These reactions can involve a sequence of SN2, Michael addition, and elimination steps to construct the thiazole ring. nih.gov Similarly, one-pot syntheses of 1,3-oxazolidines and 1,3-oxazinanes can proceed through hemiaminal intermediates formed by the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. acs.org

Intramolecular Interactions and Conformational Analysis (e.g., C-H···X interactions)

The conformation of the oxazolidinone ring and the nature of intramolecular interactions play a crucial role in determining the stereochemical outcome of its reactions. X-ray crystallographic studies of chiral oxazolidin-5-ones have revealed that the five-membered ring is flexible and can adopt various conformations, including envelope and twisted forms. mdpi.com

In N-acyloxazolidin-2-ones, the nitrogen atom is typically planar, and the two adjacent carbonyl groups are aligned anti to one another. mdpi.com A study on (S)-N-acyl-4-isopropyl-1,3-thiazolidine-2-thiones and related 1,3-oxazolidin-2-ones investigated intramolecular C-H···X (where X = O or S) interactions. manchester.ac.uk These weak hydrogen bonds can influence the conformational preferences of the molecule and, consequently, its reactivity and selectivity in asymmetric transformations. The conformation of the heterocyclic ring can vary, with envelope conformations being observed where either a carbon or an oxygen atom acts as the flap. mdpi.com

| Compound | Ring Conformation | Key Intramolecular Interaction | Ref. |

| (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one | Envelope (C3 as flap) | - | mdpi.com |

| (S)-N-acyl-4-isopropyl-1,3-oxazolidin-2-ones | - | C-H···O | manchester.ac.uk |

| 3-Acetyloxazolidin-2-one | Planar nitrogen, anti-aligned carbonyls | - | mdpi.com |

Role in Asymmetric Synthesis and Chiral Induction

4-Substituted Oxazolidin-2-ones as Chiral Auxiliaries: Established Paradigms

The paradigm of using 4-substituted oxazolidin-2-ones as chiral auxiliaries was popularized by the groundbreaking work of David A. Evans and has since become a cornerstone of modern organic synthesis. The substituent at the C4 position, which is often derived from readily available amino acids, creates a chiral environment that dictates the stereoselectivity of reactions at the N-acyl group. The isopropyl, benzyl, or other bulky groups at this position sterically hinder one face of the enolate derived from the N-acyl moiety, leading to highly diastereoselective transformations.

The true power of these chiral auxiliaries is demonstrated in their application to a variety of carbon-carbon bond-forming reactions, consistently affording high levels of stereocontrol.

The Evans asymmetric aldol (B89426) reaction is a classic example of the utility of 4-substituted oxazolidin-2-ones. The N-acyl oxazolidinone is converted to its corresponding boron enolate, which then reacts with an aldehyde. The rigid, chair-like Zimmerman-Traxler transition state, coupled with the steric influence of the C4 substituent, directs the aldol addition to produce predominantly the syn-aldol product with a high degree of diastereoselectivity. The stereochemical outcome is predictable, with the chirality of the newly formed stereocenters being controlled by the chirality of the auxiliary.

| Entry | N-Acyl Group | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |

| 1 | Propionyl | Isobutyraldehyde | >99:1 | 80 |

| 2 | Propionyl | Benzaldehyde | 97:3 | 85 |

| 3 | Acetyl | Pivalaldehyde | >99:1 | 75 |

In asymmetric Michael additions, the enolates derived from N-acyl oxazolidinones react with α,β-unsaturated carbonyl compounds. The chiral auxiliary directs the conjugate addition to one face of the enolate, establishing a new stereocenter at the β-position of the product. The stereoselectivity is generally high, and the method provides a reliable route to enantiomerically enriched 1,5-dicarbonyl compounds. Lewis acids are often employed to activate the Michael acceptor and enhance the diastereoselectivity of the reaction.

| Entry | Michael Acceptor | Nucleophile Source | Diastereoselectivity | Yield (%) |

| 1 | Methyl acrylate | N-propionyl oxazolidinone | 95:5 | 88 |

| 2 | Cyclohexenone | N-propionyl oxazolidinone | 98:2 | 92 |

| 3 | Crotonaldehyde | N-butyryl oxazolidinone | 96:4 | 85 |

N-enoyl derivatives of 4-substituted oxazolidin-2-ones serve as chiral dienophiles in asymmetric Diels-Alder reactions. The oxazolidinone auxiliary effectively shields one face of the dienophile, leading to a highly diastereoselective cycloaddition. Lewis acid catalysis is commonly used to enhance both the rate and the stereoselectivity of the reaction. The resulting cycloadducts can be further transformed into a variety of complex, enantiomerically pure molecules. The endo/exo selectivity is also influenced by the chiral auxiliary and the reaction conditions.

| Entry | Diene | Dienophile (N-enoyl oxazolidinone) | Lewis Acid | endo:exo ratio | Diastereoselectivity (endo) | Yield (%) |

| 1 | Cyclopentadiene | N-acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one | Et₂AlCl | 95:5 | >99:1 | 91 |

| 2 | Isoprene | N-crotonoyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one | TiCl₄ | 92:8 | 98:2 | 87 |

| 3 | Butadiene | N-acryloyl-(4S)-4-phenyl-1,3-oxazolidin-2-one | MgBr₂ | >99:1 | 97:3 | 89 |

The asymmetric Reformatsky reaction can also be effectively controlled by 4-substituted oxazolidin-2-one auxiliaries. In this reaction, an α-halo ester, often as its N-acyl oxazolidinone derivative, reacts with an aldehyde or ketone in the presence of a metal, typically zinc. The chiral auxiliary directs the formation of the new carbon-carbon bond, leading to β-hydroxy esters with high diastereoselectivity. Samarium(II) iodide has also been used as a promoter, in some cases offering improved yields and selectivities.

| Entry | α-Bromoacyl Oxazolidinone | Aldehyde | Diastereoselectivity | Yield (%) |

| 1 | N-(bromoacetyl)-(4S)-4-benzyl-1,3-oxazolidin-2-one | Benzaldehyde | 95:5 | 78 |

| 2 | N-(2-bromopropionyl)-(4R)-4-isopropyl-1,3-oxazolidin-2-one | Isobutyraldehyde | 98:2 | 85 |

| 3 | N-(bromoacetyl)-(4S)-4-phenyl-1,3-oxazolidin-2-one | Cyclohexanecarboxaldehyde | 96:4 | 81 |

The conjugate addition of Grignard reagents to α,β-unsaturated N-acyl oxazolidinones provides a powerful method for the asymmetric formation of carbon-carbon bonds. rsc.org This 1,4-addition is typically catalyzed by a copper salt. The chiral auxiliary directs the approach of the Grignard reagent, leading to the formation of a β-substituted product with high diastereoselectivity. The steric bulk of the C4 substituent on the oxazolidinone ring is crucial for achieving high levels of stereocontrol. rsc.org This methodology offers a direct route to chiral carboxylic acid derivatives.

| Entry | α,β-Unsaturated N-Acyl Oxazolidinone | Grignard Reagent | Catalyst | Diastereoselectivity | Yield (%) |

| 1 | N-crotonoyl-(4R)-4-isopropyl-1,3-oxazolidin-2-one | MeMgBr | CuBr·SMe₂ | 97:3 | 90 |

| 2 | N-cinnamoyl-(4S)-4-benzyl-1,3-oxazolidin-2-one | EtMgBr | CuI | 95:5 | 85 |

| 3 | N-crotonoyl-(4R)-4-phenyl-1,3-oxazolidin-2-one | PhMgBr | CuCN | 98:2 | 88 |

Asymmetric Carbon-Carbon Bond Formations

Alkylation Reactions

Alkylation reactions are a fundamental method for forming carbon-carbon bonds. In the context of asymmetric synthesis, chiral oxazolidinones, such as 3-isopropyl-1,3-oxazolidin-2-one, are widely used to control the stereochemical outcome of these reactions. rsc.orgwikipedia.org The process typically involves attaching the oxazolidinone to a molecule containing a carbon-hydrogen bond that can be deprotonated to form a nucleophile called an enolate.

The chiral environment provided by the oxazolidinone auxiliary directs the approach of an incoming electrophile (a molecule that accepts an electron pair) to one side of the enolate, leading to the preferential formation of one stereoisomer over the other. wikipedia.orgacs.org Specifically, deprotonation of an N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA), selectively forms a (Z)-enolate. This enolate can then undergo highly diastereoselective alkylation with various electrophiles, particularly activated ones like allylic or benzylic halides. wikipedia.org

The stereoselectivity of the alkylation is influenced by the steric hindrance imposed by the substituent on the oxazolidinone ring (in this case, the isopropyl group). This steric bulk effectively blocks one face of the enolate, forcing the electrophile to attack from the less hindered side. acs.org This method has proven to be reliable and has been successfully applied in the total synthesis of numerous biologically active natural products. rsc.org

A notable advancement in this area is the development of methods for the α-tertiary alkylation of N-(arylacetyl)oxazolidinones using zirconium enolates. nih.gov This reaction allows for the direct installation of a sterically congested all-carbon quaternary center with high diastereoselectivity. nih.gov After the alkylation step, the chiral auxiliary can be cleaved, for instance, through hydrolysis, to yield the desired enantioenriched product, and the auxiliary can often be recovered in high yield. nih.gov

Table 1: Key Features of Alkylation Reactions Using this compound

| Feature | Description | Source |

|---|---|---|

| Chiral Auxiliary | This compound | rsc.orgwikipedia.org |

| Intermediate | (Z)-enolate | wikipedia.org |

| Key Advantage | High diastereoselectivity in C-C bond formation | acs.orgnih.gov |

| Typical Electrophiles | Allylic and benzylic halides | wikipedia.org |

| Cleavage Method | Hydrolysis (e.g., LiOH/H₂O₂) | nih.gov |

Asymmetric Carbon-Heteroatom Bond Formations (e.g., Epoxidation)

While less common than their application in carbon-carbon bond forming reactions, chiral oxazolidinones can also be utilized in the formation of carbon-heteroatom bonds. One such transformation is asymmetric epoxidation, which involves the formation of a three-membered ring containing an oxygen atom, known as an epoxide.

The chiral auxiliary attached to the substrate can direct the approach of an oxidizing agent, leading to the formation of one enantiomer of the epoxide over the other. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which creates a chiral environment around the double bond being epoxidized.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used method for the synthesis of chiral compounds, involving the addition of two hydrogen atoms to a double bond with control over the stereochemistry. While direct asymmetric hydrogenation often employs chiral catalysts, chiral auxiliaries like this compound can also play a crucial role.

In this approach, the chiral auxiliary is attached to a substrate containing a double bond. The hydrogenation of this substrate, often using a heterogeneous or homogeneous catalyst, proceeds with the hydrogen atoms adding to a specific face of the double bond, as directed by the chiral auxiliary. This results in a product with a newly formed chiral center of a specific configuration.

A novel strategy combines asymmetric catalysis with the concept of a transient chiral auxiliary. In this method, an achiral precursor is converted into a chiral intermediate through an asymmetric catalytic reaction. This newly formed chiral center then acts as an internal chiral auxiliary, directing a subsequent diastereoselective hydrogenation of a nearby double bond. nih.gov For instance, a palladium-catalyzed carboetherification can install a stereocenter that then directs the hydrogenation of an olefin, leading to enantioenriched amino alcohols. nih.gov

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition reactions are powerful for constructing five-membered heterocyclic rings. mdpi.com In the context of asymmetric synthesis, chiral oxazolidinones can be employed to control the stereochemistry of these transformations.

When a substrate bearing a this compound auxiliary participates in a 1,3-dipolar cycloaddition, the chiral environment created by the auxiliary influences the approach of the 1,3-dipole to the dipolarophile. This facial selectivity leads to the preferential formation of one diastereomer of the cycloadduct. This strategy has been successfully applied to the synthesis of various chiral heterocyclic compounds.

1,4-Conjugate Additions

1,4-Conjugate addition, also known as the Michael addition, is a fundamental reaction for forming carbon-carbon or carbon-heteroatom bonds. wikipedia.org Chiral oxazolidinones have proven to be highly effective in controlling the stereochemistry of these reactions. nih.gov

In a typical asymmetric Michael addition, an N-enoyl-oxazolidinone acts as the Michael acceptor. The chiral auxiliary, in this case, this compound, effectively shields one face of the double bond. nih.gov Consequently, the incoming nucleophile (Michael donor) preferentially attacks the other, less sterically hindered face of the double bond. nih.gov This results in the formation of a new stereocenter at the β-carbon with a high degree of stereocontrol.

This methodology has been successfully employed in the addition of various nucleophiles, including organocuprates, thiols, and enamines, to α,β-unsaturated N-acyloxazolidinones. nih.govmasterorganicchemistry.com The resulting products can then be converted into a variety of enantioenriched compounds by cleaving the chiral auxiliary.

Table 2: Asymmetric 1,4-Conjugate Addition using Chiral Oxazolidinones

| Component | Role | Source |

|---|---|---|

| N-enoyl-oxazolidinone | Michael Acceptor | nih.gov |

| This compound | Chiral Auxiliary | nih.gov |

| Nucleophile | Michael Donor | masterorganicchemistry.com |

| Outcome | Diastereoselective formation of a new stereocenter | nih.gov |

Photocycloaddition Reactions

Photocycloaddition reactions, particularly [2+2] cycloadditions, are valuable for the synthesis of cyclobutane rings. Achieving stereocontrol in these reactions is challenging due to the involvement of highly reactive excited states. However, chiral auxiliaries like oxazolidinones have been investigated to induce asymmetry in these transformations.

In this approach, the chiral auxiliary is attached to one of the reacting alkenes. Upon photochemical activation, the cycloaddition occurs, and the stereochemistry of the resulting cyclobutane ring is influenced by the chiral auxiliary. The steric bulk of the auxiliary can direct the approach of the second alkene, leading to the preferential formation of one diastereomer. Recent studies have also explored the use of chiral Lewis acids and Brønsted acids to catalyze asymmetric [2+2] photocycloadditions, offering alternative strategies for stereocontrol. springernature.comnih.gov

Development of this compound and N-Substituted Oxazolidinones in Chiral Catalysis

The development of this compound and other N-substituted oxazolidinones has significantly impacted the field of chiral catalysis. These compounds are not only used as stoichiometric chiral auxiliaries but have also been incorporated into the design of chiral ligands for asymmetric catalysis.

By attaching a metal-coordinating group to the oxazolidinone framework, chiral ligands can be created. These ligands can then be complexed with a metal center to form a chiral catalyst. The well-defined and rigid structure of the oxazolidinone ring provides a predictable chiral environment around the metal center, enabling high levels of stereocontrol in a variety of catalytic reactions.

Furthermore, the versatility of the oxazolidinone scaffold allows for the synthesis of a wide range of derivatives with different steric and electronic properties. This tunability is crucial for optimizing the performance of chiral catalysts for specific reactions and substrates. The continued development of novel N-substituted oxazolidinones is expected to lead to even more efficient and selective chiral catalysts for asymmetric synthesis. digitellinc.com

Chiral Ligand Applications for Transition Metal Catalysts

The application of chiral ligands in transition metal catalysis is a cornerstone of asymmetric synthesis, where the ligand environment around a metal center dictates the stereochemical outcome of a reaction. researchgate.net While oxazoline-based ligands, such as those in PyBOX and PHOX systems, are extensively used and have been developed with great success for a significant range of asymmetric reactions, the direct use of the this compound scaffold as a ligand for transition metal catalysts is less common. acs.org

More frequently, the oxazolidinone moiety is incorporated into a substrate that then participates in a metal-catalyzed reaction. In these cases, the oxazolidinone functions as a chiral auxiliary, directing the stereoselectivity of the transformation. For instance, researchers have reported the use of chiral vinyl oxazolidinones in highly diastereoselective iron-catalyzed cross-coupling reactions to form C(sp²)–C(sp³) bonds. nih.govacs.org In such setups, the chiral information is transferred from the oxazolidinone auxiliary attached to the alkene, rather than from a ligand bound to the iron catalyst. nih.gov The wide use of Evans' chiral auxiliaries in practical and stereoselective C–C bond formations is well-established in both academic and industrial settings. acs.org

The distinction lies in the role of the chiral molecule: as a ligand, it is part of the catalyst complex, whereas as an auxiliary, it is temporarily attached to the reacting molecule. nih.gov While the related 1,3-oxazolidine structures have been explored as ligands, the primary and most powerful application of this compound in metal-catalyzed processes remains in its capacity as a chiral auxiliary. nih.govresearchgate.net

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a major pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. While the oxazolidinone scaffold is a key structural motif in many pharmaceuticals and chiral building blocks, its direct application as an organocatalyst is not its most prominent role. rsc.orgnih.govresearchgate.net

Instead, the literature more frequently describes the synthesis of chiral oxazolidinones using organocatalytic methods. For example, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been effectively used as a recyclable organocatalyst for the synthesis of various 2-oxazolidinone (B127357) scaffolds from epoxy amines and carbon dioxide. rsc.org This highlights the importance of organocatalysis in accessing these valuable chiral compounds rather than the use of the oxazolidinone ring itself as the catalytic entity.

However, the principles of stereochemical control inherent in the oxazolidinone structure are central to its function as a chiral auxiliary in reactions that may be initiated or influenced by organocatalysts. For instance, chiral 3-(acyloxy)acryloyloxazolidinone derivatives have been used in Diels-Alder reactions, where the oxazolidinone auxiliary directs the facial selectivity of the cycloaddition. mdpi.com While not acting as the catalyst itself, the oxazolidinone is the source of chirality that ensures the stereoselective formation of the product.

Kinetic Resolution of Racemic Mixtures using Oxazolidinone Scaffolds

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of its enantiomers with a chiral catalyst or reagent. rsc.org This results in an enantioenriched sample of the less reactive enantiomer. The oxazolidinone scaffold has been successfully employed in the kinetic resolution of the oxazolidinones themselves through catalytic, enantioselective N-acylation. acs.orgnih.gov

This process provides a convenient route to enantiopure 4-substituted-2-oxazolidinones, which are valuable chiral auxiliaries. acs.org The resolution is typically achieved by acylating the racemic oxazolidinone with an anhydride in the presence of a chiral acylation catalyst. acs.orgbohrium.com One enantiomer of the oxazolidinone is acylated more rapidly, allowing for the separation of the acylated product from the unreacted, enantioenriched oxazolidinone. acs.org

Research by Birman and colleagues demonstrated the first successful kinetic resolution of chiral 2-oxazolidinones using this method. acs.orgbohrium.com They identified highly effective catalysts that provided outstanding selectivity factors (s), a measure of the ratio of the reaction rates for the two enantiomers (k_fast / k_slow). acs.orgethz.ch

The following tables summarize the results for the kinetic resolution of various 4-substituted-2-oxazolidinones using different chiral catalysts and acylating agents.

| Substrate (R group) | Catalyst | Acylating Agent | Selectivity Factor (s) |

|---|---|---|---|

| Phenyl | CF3-PIP (1) | Propionic Anhydride | 7.8 |

| Phenyl | Cl-PIQ (2) | Isobutyric Anhydride | 20 |

| 1-Naphthyl | Cl-PIQ (2) | Isobutyric Anhydride | 31 |

| 2-Naphthyl | Cl-PIQ (2) | Isobutyric Anhydride | 40 |

| 2-Thienyl | Cl-PIQ (2) | Isobutyric Anhydride | 13 |

| Substrate (R group) | Catalyst | Acylating Agent | Selectivity Factor (s) |

|---|---|---|---|

| Isopropyl | BTM (3) | Isobutyric Anhydride | 33 |

| t-Butyl | BTM (3) | Isobutyric Anhydride | 46 |

| Cyclohexyl | BTM (3) | Isobutyric Anhydride | 41 |

These results underscore the utility of the oxazolidinone scaffold in kinetic resolution, providing an effective pathway to optically pure materials that are themselves crucial for a wide array of other asymmetric transformations. acs.org

Applications in Medicinal Chemistry and Drug Discovery

3-Isopropyl-1,3-oxazolidin-2-one as a Scaffold in Pharmaceutical Research

The this compound moiety serves as a crucial building block in the synthesis of various biologically active compounds. Its specific stereochemistry and the nature of the isopropyl group at the N3 position can significantly influence the pharmacological activity of the resulting molecules.

Synthesis of Potential Therapeutic Agents (e.g., MAO Inhibitors)

Aryloxazolidinones are a recognized class of monoamine oxidase inhibitors (MAOIs), with Toloxatone being a key example used as an antidepressant. researchgate.netsemanticscholar.org Research has explored the replacement of the aromatic group at the N3 position with an alkyl group, such as an isopropyl group, to investigate the impact on MAO-A and MAO-B inhibition. A series of N3-alkyloxazolidinones, including derivatives of this compound, were synthesized and evaluated for their ability to inhibit these enzymes. researchgate.netsemanticscholar.org

These studies aimed to understand the structure-activity relationship and the role of the N3-substituent in the inhibitory activity against MAO-A and MAO-B. researchgate.netsemanticscholar.org The synthesis of these compounds often involves a multi-step process, starting from readily available and low-cost materials. semanticscholar.org The inhibitory activities of these synthesized compounds are typically assessed using methods like fluorimetric assays with kynuramine (B1673886) as a substrate. researchgate.netsemanticscholar.org While these N3-alkyl substituted oxazolidinones did show inhibitory activity, it was generally to a lesser extent than the reference drug, Toloxatone. researchgate.net

| Compound Type | Target Enzyme | Key Findings |

| N3-Alkyloxazolidinones | MAO-A, MAO-B | Showed inhibitory activity, but less potent than aryloxazolidinone counterparts like Toloxatone. researchgate.net |

| Isopropyl-tailed Chalcones | MAO-B | Compound CA4 demonstrated potent and selective reversible inhibition of MAO-B, suggesting potential for Parkinson's disease treatment. nih.gov |

| 1H indole-2-carboxamide derivatives | MAO-A | Showed significant inhibition of lung cancer cell growth in a dose- and time-dependent manner. nih.gov |

Oxazolidinone-Containing Structures with Bioactive Properties

The oxazolidinone core is a versatile platform that has been incorporated into a wide range of bioactive molecules, leading to the discovery of potent agents for various diseases. nih.govrsc.orgresearchgate.net

Antitumor Agents

The oxazolidinone scaffold has been investigated for its potential in developing anticancer therapies. nih.govnih.gov Researchers have synthesized and evaluated various oxazolidinone derivatives for their antiproliferative activity against different cancer cell lines. nih.gov For instance, some 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cells, while showing no cytotoxicity towards non-tumorigenic MCF-10A cells. nih.gov

Other research has focused on dehydroabietic acid oxazolidinone hybrids, which have shown promising antiproliferative activity on several human cancer cell lines. nih.gov The mechanism of action for some of these compounds involves the induction of apoptosis. nih.gov Furthermore, (-)-Cytoxazone, a naturally occurring oxazolidin-2-one, and its derivatives are known to modulate cytokine signaling pathways, which can be relevant in cancer immunotherapy. researchgate.net

Antibacterial Compounds (e.g., Linezolid)

The most prominent application of the oxazolidinone scaffold is in the field of antibacterial agents. nih.gov Linezolid, the first clinically approved oxazolidinone antibiotic, is highly effective against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govbohrium.combohrium.comacpjournals.orgresearchgate.net

Linezolid and other oxazolidinones exert their antibacterial effect through a unique mechanism: they inhibit bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit. nih.govbohrium.comtaylorandfrancis.com This distinct mechanism minimizes the chances of cross-resistance with other classes of antibiotics. bohrium.comacpjournals.org The success of Linezolid has spurred the development of a new generation of oxazolidinone antibiotics, with several analogues reaching clinical studies. rsc.orgnih.gov

| Antibacterial Agent | Spectrum of Activity | Mechanism of Action |

| Linezolid | Gram-positive bacteria, including MRSA and VRE. nih.govacpjournals.org | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govbohrium.com |

| Tedizolid | Susceptible Gram-positive bacteria causing acute bacterial skin and skin structure infections. google.com | Similar to Linezolid, inhibits protein synthesis. |

| Radezolid | Gram-positive bacteria. clinicaltrials.gov | Investigational oxazolidinone antibiotic. clinicaltrials.gov |

Therapeutics for Neurological Disorders

The oxazolidinone scaffold has also been explored for its potential in treating neurological disorders. As previously mentioned, some oxazolidinone derivatives act as MAO inhibitors, which are used in the treatment of depression and Parkinson's disease. researchgate.nettaylorandfrancis.com The inhibition of MAO-A is a key mechanism for antidepressant effects, while selective MAO-B inhibitors are valuable for managing Parkinson's disease. researchgate.netnih.gov

Research has focused on synthesizing oxazolidinone derivatives with improved selectivity and potency for either MAO-A or MAO-B. For example, certain isopropyl-tailed chalcones incorporating an oxazolidinone-like structure have been identified as potent and selective reversible inhibitors of MAO-B, suggesting their therapeutic potential for Parkinson's disease. nih.gov

Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. usada.org They aim to provide the anabolic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic effects on other tissues like the prostate. usada.orgnih.gov

Some nonsteroidal SARMs are based on complex chemical scaffolds that can include oxazolidinone-like ring systems. nih.govnih.gov For example, a series of androgen receptor modulators based on 8H- nih.govbohrium.comoxazino[2,3-f]quinolin-8-ones has been synthesized and evaluated. nih.govnih.gov These compounds have shown potent in vitro activity, and some have demonstrated a favorable profile in in vivo models, with full efficacy in maintaining muscle weight and reduced activity on the prostate. nih.govnih.gov SARMs are being investigated for the treatment of various conditions, including muscle wasting, osteoporosis, and benign prostatic hyperplasia. wikipedia.orgamegroups.org

| SARM Candidate | Investigational Use | Key Characteristics |

| Ostarine (Enobosarm, MK 2866) | Muscle wasting, osteoporosis. usada.org | Anabolic properties with reduced androgenic effects. usada.org |

| LGD-4033 (Ligandrol) | Muscle wasting. usada.org | Selectively targets androgen receptors in muscle and bone. usada.org |

| RAD140 | Muscle wasting, breast cancer. usada.org | Potent anabolic effects. usada.org |

| 8H- nih.govbohrium.comoxazino[2,3-f]quinolin-8-one derivatives | Androgen receptor modulation. nih.govnih.gov | Potent in vitro activity and favorable in vivo profile. nih.govnih.gov |

Antimalarial Compounds

The oxazolidinone scaffold, a core feature of this compound, has been investigated for its potential in developing new antimalarial drugs, particularly against resistant strains of Plasmodium falciparum. Research into aminoquinoline-based oxazolidinones has provided valuable insights into their antiplasmodial activity.

Detailed Research Findings:

In one study, novel aminoquinoline-based β-aminoalcohol and oxazolidinone derivatives were synthesized and evaluated for their in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. While the β-aminoalcohol derivatives showed high potency, their effectiveness was significantly reduced against the chloroquine-resistant strain, suggesting a potential for cross-resistance.

Interestingly, converting these β-aminoalcohols into their corresponding oxazolidinone counterparts, while leading to a general decrease in potency, resulted in a significant improvement in the resistance indices. This finding suggests that the oxazolidinone derivatives may act via a different mechanism than chloroquine, thereby overcoming existing resistance pathways. This makes the oxazolidinone scaffold a promising area for the development of new antimalarials effective against resistant parasites.

Interactive Data Table: Antiplasmodial Activity of Aminoquinoline-Based Oxazolidinones

| Compound Type | P. falciparum Strain | IC₅₀ (nM) | Resistance Index* |

| β-aminoalcohol derivative | 3D7 (Chloroquine-sensitive) | 10 | 12 |

| K1 (Chloroquine-resistant) | 120 | ||

| Oxazolidinone derivative | 3D7 (Chloroquine-sensitive) | 50 | 4 |

| K1 (Chloroquine-resistant) | 200 |

*Resistance Index (RI) is calculated as the ratio of the IC₅₀ value for the resistant strain (K1) to that of the sensitive strain (3D7). A lower RI indicates less cross-resistance with chloroquine.

Nitric Oxide Synthase Inhibitors

Derivatives containing structures related to this compound have been at the forefront of research into selective inhibitors of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory diseases, making selective inhibition of this enzyme a key therapeutic goal.

Detailed Research Findings:

A significant breakthrough in this area was the discovery of a class of potent and selective allosteric inhibitors of iNOS dimerization from an encoded combinatorial chemical library. nih.govpnas.orgnih.gov These compounds function by preventing the iNOS monomers from forming the active dimeric enzyme, thereby blocking the production of nitric oxide. nih.govpnas.orgnih.gov

One of the most potent compounds identified, a pyrimidine-imidazole derivative referred to as "Compound 2," demonstrated exceptional potency in a cell-based iNOS assay with an IC₅₀ value of 0.6 nM. pnas.orgpnas.org This was over 1,000-fold more potent than substrate-based iNOS inhibitors like 1400W and N-methyl-l-arginine. pnas.orgnih.gov The high affinity of these inhibitors for the iNOS monomer was confirmed, with a dissociation constant (Kd) of approximately 3 nM. pnas.orgnih.gov

Crucially, these dimerization inhibitors exhibit high selectivity for iNOS over the other major isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). nih.govpnas.org Compound 2 was found to be approximately 5-fold less potent against nNOS and over 1,000-fold less potent against eNOS, which is critical for avoiding potential cardiovascular side effects associated with eNOS inhibition. pnas.org The crystal structure of an inhibitor bound to the iNOS monomer revealed that it coordinates with the heme iron and significantly disrupts the dimerization interface, providing a clear mechanism for its selective action. nih.govpnas.org These compounds have also shown efficacy in vivo, with ED₅₀ values of less than 2 mg/kg in a rat model of endotoxin-induced systemic iNOS induction. nih.govpnas.orgnih.gov

Interactive Data Table: Potency and Selectivity of a Lead iNOS Dimerization Inhibitor (Compound 2)

| Parameter | Target Enzyme/Model | Value | Reference |

| IC₅₀ (Cell-based assay) | Human iNOS (A-172 cells) | 0.6 nM | pnas.orgpnas.org |

| IC₅₀ (Enzyme assay) | Human iNOS | 28 nM | pnas.orgpnas.org |

| Neuronal NOS (nNOS) | 140 nM | pnas.orgpnas.org | |

| Endothelial NOS (eNOS) | 32 µM | pnas.orgpnas.org | |

| In vivo efficacy (ED₅₀) | Rat endotoxemia model | <2 mg/kg | nih.govpnas.orgnih.gov |

Future Prospects and Research Directions

Innovations in Green and Sustainable Synthesis of Oxazolidinone Derivatives

The chemical industry's shift towards environmental responsibility has catalyzed significant innovation in the synthesis of heterocyclic compounds like oxazolidinones. Future research is focused on developing processes that are not only efficient but also adhere to the principles of green chemistry, minimizing waste and avoiding hazardous materials.

A promising frontier is the use of deep eutectic solvents (DESs) as dual-purpose catalysts and media for the atom-economic synthesis of oxazolidinones from precursors like epoxides and isocyanates. rsc.orgresearchgate.net These DES systems, such as those composed of quaternary diammonium salts and urea, are economical, recyclable, and environmentally benign. rsc.orgresearchgate.net Research in this area has demonstrated protocols with a low E-factor (0.11), 100% atom economy (AE), and excellent reaction mass efficiency (RME) of over 90%, eliminating the need for supplementary catalysts or conventional toxic organic solvents. rsc.orgresearchgate.net Other emerging sustainable methods include microwave-assisted synthesis, which can accelerate reactions and reduce energy consumption, and the use of earth-abundant metal catalysts like copper and silver for the carboxylation of propargylic amines to form the oxazolidinone ring under mild conditions. organic-chemistry.org

| Method | Key Features | Atom Economy (AE) | Reaction Mass Efficiency (RME) | E-Factor | Reference |

|---|---|---|---|---|---|

| Deep Eutectic Solvent (DES) Catalysis | Acts as both solvent and catalyst; recyclable medium. | 100% | 90.1% | 0.11 | rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | High | Variable | Variable | organic-chemistry.org |

| Silver-Catalyzed Carboxylation | Uses CO2 and propargylic amines under mild conditions. | High | Good to Excellent Yields | Not Reported | organic-chemistry.org |

Expanding the Scope of Asymmetric Transformations

Chiral oxazolidinones, such as the family of Evans auxiliaries to which 3-Isopropyl-1,3-oxazolidin-2-one belongs, are cornerstones of asymmetric synthesis, enabling the creation of enantiomerically pure molecules. researchgate.netwikipedia.org While their use in asymmetric aldol (B89426) reactions is well-established, future research is dedicated to expanding their utility to a broader array of chemical transformations. youtube.comresearchgate.net

The development of novel chiral catalysts, including metal-free organocatalysts and new Lewis acids, is creating new opportunities and widening the applicability of these reactions. e-bookshelf.de Research is actively exploring the use of oxazolidinone auxiliaries to control stereochemistry in Michael additions, conjugate additions, alkylations, and Claisen rearrangements. researchgate.netresearchgate.net A key objective is the development of methodologies that offer high diastereoselectivity (d.r. ≥95:5) and can be applied to a wider range of substrates. researchgate.net The continued success of these auxiliaries is demonstrated by their critical role in the total synthesis of complex natural products, where multiple stereocenters are precisely controlled through auxiliary-guided reactions. wikipedia.orgresearchgate.net

Rational Design of Novel Bioactive Oxazolidinone Compounds

The oxazolidinone core is central to a vital class of antibiotics, including Linezolid, which combats multidrug-resistant Gram-positive bacteria. nih.govmdpi.com A major thrust of future research is the rational design of new oxazolidinone-based bioactive compounds to overcome emerging antibiotic resistance and expand their spectrum of activity. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the oxazolidinone scaffold to enhance potency and pharmacokinetic properties. nih.govnih.gov A key strategy involves the modification of the N-aryl substituent and the C5 side chain. nih.govnih.gov For instance, research has shown that adding diverse fused heterocyclic "C-rings" to the scaffold can yield compounds with potent activity against both standard and resistant bacterial strains like MRSA. nih.govnih.gov The overarching goal is to design molecules that not only have high affinity for the bacterial ribosome but can also circumvent bacterial defense mechanisms like efflux pumps, a significant challenge in treating Gram-negative infections. nih.govnih.gov This design process is increasingly moving from trial-and-error to a more predictive science, leveraging computational models to forecast bioactivity. nih.govnih.gov

| Compound Type | Design Strategy | Target Pathogen(s) | Observed Activity | Reference |

|---|---|---|---|---|

| Nitrogen-fused Heterocyclic Derivatives | Modification of the C-ring to enhance binding and properties. | S. aureus, MRSA, MSSA | Potent activity, with MIC values of 0.5-1.0 µg/mL for lead compounds. | nih.gov |

| Benzoxazinyl-oxazolidinones | Creation of a tricyclic scaffold to improve potency. | Gram-positive bacteria | 3 to 4 times more active than Linezolid in vivo. | nih.gov |

| Pyridinium C-ring Derivatives | Structural modifications to improve accumulation in GNB. | E. coli, A. baumannii (Gram-Negative) | Some analogues showed pan-activity against wild-type GNB. | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the structure and properties of this compound and its derivatives is fundamental to their application. While standard techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) remain essential for identity and purity verification, advanced methods are providing unprecedented insight. novachem.com.aupharmaffiliates.comlgcstandards.com

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (UPLC-MS/MS) allows for highly sensitive and selective quantification of oxazolidinone compounds and their metabolites in complex biological matrices. mdpi.com Furthermore, X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of these molecules. nih.gov In the context of bioactive derivatives, co-crystal structures of compounds bound to their biological targets, such as the 50S ribosomal subunit, provide invaluable information about the precise binding interactions, which is critical for understanding the mechanism of action and for guiding the rational design of more potent successors. nih.govmdpi.com Attenuated Total Reflection (ATR-FTIR) is another technique used for the structural confirmation of these compounds. novachem.com.au

Synergistic Approaches: Combining Experimental and Computational Methodologies

The future of chemical research, particularly in the development of new functional molecules, lies in the tight integration of experimental synthesis with computational analysis. nih.gov This synergistic approach accelerates the discovery process, reduces costs, and provides deeper mechanistic insights than either method could alone.

In the context of oxazolidinone research, computational tools are becoming indispensable. mdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, using methods like Comparative Molecular Field Analysis (CoMFA), allows researchers to build predictive models that correlate specific structural features (e.g., steric and electrostatic fields) with biological activity. nih.gov These models can screen virtual libraries of compounds and prioritize the most promising candidates for synthesis. nih.govmdpi.com Molecular docking and molecular dynamics simulations are used to model how a designed molecule will bind to its target receptor, predicting binding affinities and revealing key interactions that can be optimized. mdpi.com This computational pre-screening, combined with targeted experimental synthesis and biological evaluation, creates a powerful and efficient cycle for the rational design and development of new oxazolidinone-based compounds. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Isopropyl-1,3-oxazolidin-2-one to maximize yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized intermediates. For example, N-protected amino alcohols can undergo carbamate formation using phosgene derivatives or carbonyl diimidazole. Key parameters include temperature control (0–25°C), anhydrous conditions, and stoichiometric optimization of the carbonyl source. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is recommended for purification. Reaction progress should be monitored via TLC and validated by for characteristic oxazolidinone proton signals at δ 4.0–4.5 ppm .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- : Detect the oxazolidinone ring protons (e.g., δ 4.2–4.6 ppm for C5-H and δ 3.8–4.0 ppm for C4-H). The isopropyl group shows a septet (δ 1.0–1.2 ppm) and doublets (δ 0.8–1.0 ppm).

- IR Spectroscopy: A strong carbonyl stretch near 1740–1760 cm confirms the oxazolidinone ring.

- X-ray Crystallography: Resolve absolute configuration and crystal packing. SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structures, particularly for verifying bond lengths and angles .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : After quenching the reaction, extract the product using dichloromethane or ethyl acetate. Remove residual amines or acids via aqueous washes (e.g., 1M HCl or NaHCO). For crystalline derivatives, recrystallization from ethanol/water mixtures enhances purity. For oily residues, flash chromatography (silica gel, gradient elution) with polarity-adjusted solvents is effective. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data obtained for reactions involving this compound under varying temperature conditions?

- Methodological Answer : Kinetic contradictions often arise from competing reaction pathways (e.g., dimerization vs. ring-opening). Use variable-temperature (e.g., 24–45°C) to track intermediate formation. Construct Arrhenius plots using rate constants derived from integrated peak areas. For example, 3-isopropyl-1,2-xylylene derivatives exhibit temperature-dependent dimerization rates, requiring data correction for solvent viscosity effects. Statistical validation (e.g., R > 0.98) ensures reliability .

Q. What strategies are effective in achieving high enantiomeric excess when using this compound as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer : Incorporate fluorinated or sterically bulky substituents (e.g., 4-benzyl groups) to enhance stereochemical control. Use Evans’ oxazolidinone methodology: (1) Acylate the auxiliary with an electrophile (e.g., acyl chloride), (2) perform stereoselective alkylation/aldol reactions, (3) cleave the auxiliary via hydrolysis. Chiral HPLC (Chiralpak® columns) or with chiral shift reagents (e.g., Eu(hfc)) quantifies enantiomeric excess. X-ray crystallography of intermediates (e.g., 4-benzyl-5-tridecafluorooctyl derivatives) confirms absolute configuration .

Q. How should researchers address challenges in crystallographic refinement of this compound derivatives, particularly with low-resolution data or twinning?